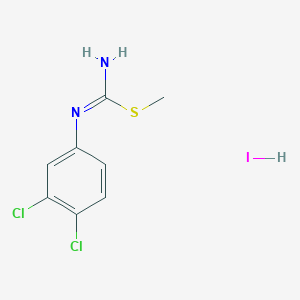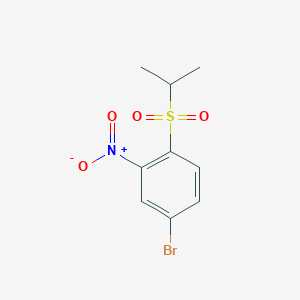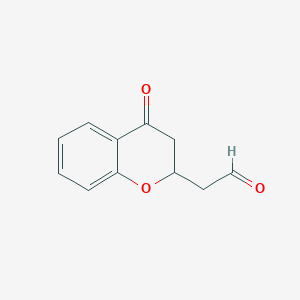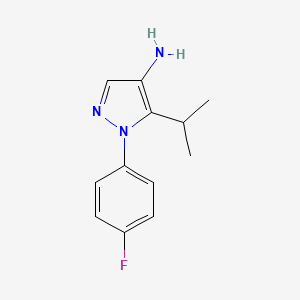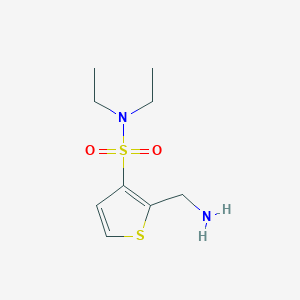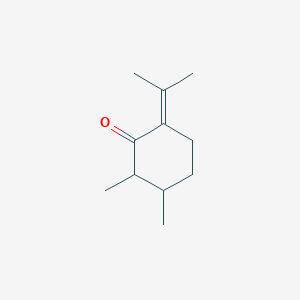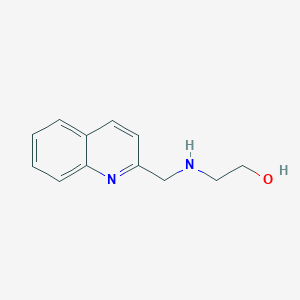
2-(Quinolin-2-ylmethyl-amino)-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-2-ylmethyl-amino)-ethanol is a compound that features a quinoline moiety attached to an ethanolamine structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylmethyl-amino)-ethanol typically involves the reaction of quinoline derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where quinoline is reacted with ethanolamine under controlled conditions. The reaction may require a catalyst or specific temperature and pH conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and the use of green chemistry principles can be employed to make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Quinolin-2-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(Quinolin-2-ylmethyl-amino)-ethanol shares similarities with other quinoline derivatives such as quinine and chloroquine, which are known for their antimalarial properties.
- **this compound is also similar to other ethanolamine derivatives like 2-[(2-hydroxyethyl)-amino]-ethanol, which is used in various industrial applications .
Uniqueness
What sets this compound apart is its unique combination of the quinoline and ethanolamine moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(quinolin-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O/c15-8-7-13-9-11-6-5-10-3-1-2-4-12(10)14-11/h1-6,13,15H,7-9H2 |
Clé InChI |
JLECOZAEKWNSDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CNCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
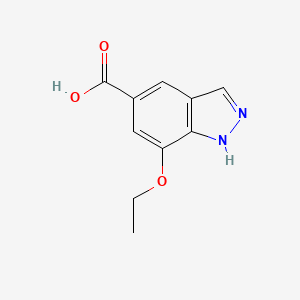
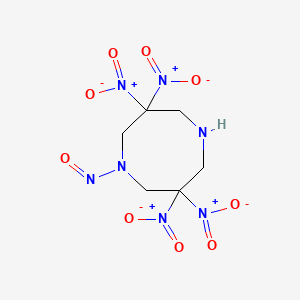
![1-Methoxy-3-methyl-1-[(3-methylbut-2-en-1-yl)oxy]but-2-ene](/img/structure/B8566396.png)
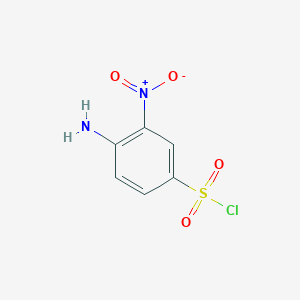
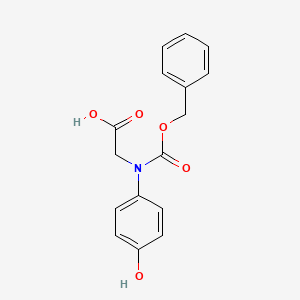
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea](/img/structure/B8566411.png)

